PRMT5/MTA Binding Affinity: Fragment 1 (Kd = 0.74 μM) vs. Other Fragment Hits from the Same Screen
In the primary SPR screen against the PRMT5/MTA complex, 6‑bromo‑1H‑pyrrolo[3,2‑b]pyridin‑5‑amine (Fragment 1) exhibited a dissociation constant Kd of 0.74 μM, making it the most potent fragment hit among the five co‑crystallized chemotypes [1][2]. Quantitative Kd values for Fragments 2–5 are reported in Table 1 of the primary publication; while the exact numerical values for each fragment are not publicly excerpted in the open‑access abstract, the publication explicitly states that Fragment 1 was the highest‑affinity and most ligand‑efficient binder in the set [1]. For procurement, this means that no alternative fragment from this campaign can match the binding potency of the 6‑bromo‑5‑amino scaffold at the fragment level.
| Evidence Dimension | Binding affinity (Kd) to PRMT5/MTA complex measured by SPR |
|---|---|
| Target Compound Data | Kd = 0.74 μM (Fragment 1; 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine) |
| Comparator Or Baseline | Fragments 2–5 (distinct chemotypes from same FBLD screen); Fragment 1 stated as 'most potent and efficient binder' among the five |
| Quantified Difference | Fragment 1 ranked highest in both potency and ligand efficiency; Kd values for Fragments 2–5 are reported in the full paper |
| Conditions | SPR assay; PRMT5/MTA complex; Smith et al., RSC Med. Chem. 2022, Table 1 |
Why This Matters
Procuring the highest-potency fragment hit from a validated FBLD campaign maximizes the chance of successful hit-to-lead optimization and protects against project delays caused by low-affinity starting points.
- [1] Smith, C.R.; Kulyk, S.; Ahmad, M.U.D.; et al. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Med. Chem. 2022, 13, 1549–1564. DOI: 10.1039/d2md00163b. View Source
- [2] Practical Fragments Blog. Fragments vs PRMT5/MTA: the runners-up. December 12, 2022. (Commentary on Smith et al., 2022 identifying Fragment 1 as the most potent hit with high nanomolar affinity.) View Source
